4-{[(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid
Description
4-{[(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a bromine atom at position 4. The molecule also contains a pyrazole ring substituted with a methyl group at position 1 and a carboxylic acid group at position 3, connected via a carbonylamino linker.
Properties
IUPAC Name |
4-[(6-bromopyrazolo[1,5-a]pyrimidine-2-carbonyl)amino]-1-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN6O3/c1-18-5-8(10(17-18)12(21)22)15-11(20)7-2-9-14-3-6(13)4-19(9)16-7/h2-5H,1H3,(H,15,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBTXAYTPWPCSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)O)NC(=O)C2=NN3C=C(C=NC3=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidin-2-yl core One common approach is the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the bromo group to a more oxidized state.
Reduction: : Reducing the carboxylic acid group to an alcohol.
Substitution: : Replacing the bromo group with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Utilizing nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: : Formation of bromo-substituted pyrazolo[1,5-a]pyrimidin-2-yl derivatives.
Reduction: : Production of pyrazole-3-carboxylic acid derivatives.
Substitution: : Generation of various substituted pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
This compound has shown potential in several scientific research areas:
Medicinal Chemistry: : It can serve as a lead compound for the development of new drugs, particularly in the treatment of cancer and inflammatory diseases.
Biology: : It can be used as a tool compound to study biological pathways and mechanisms.
Industry: : It may find applications in the development of new materials with unique properties.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact mechanism would depend on the biological context and the specific derivatives being studied.
Comparison with Similar Compounds
Research Findings and Implications
- Bromine vs. Nitro Groups : Bromine’s lower electronegativity compared to nitro may favor halogen bonding in target engagement, as seen in kinase inhibitors .
- Carboxylic Acid Role : Enhances solubility and provides a handle for salt formation, critical for pharmacokinetic optimization compared to ester or amide derivatives .
- Methyl vs. Ethyl Substitution : The methyl group in the target compound balances lipophilicity and steric hindrance, avoiding the excessive bulk associated with ethyl substituents .
Biological Activity
Overview
The compound 4-{[(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid (often referred to as Y502-6920) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure features a pyrazolo[1,5-a]pyrimidine core, which is known for various pharmacological properties, including anticancer and anti-inflammatory effects.
Chemical Structure
The molecular formula of Y502-6920 is . The compound contains a bromine atom, which contributes to its unique reactivity and biological profile. The IUPAC name provides insight into its functional groups and structural characteristics.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| CAS Number | Not specified |
The biological activity of Y502-6920 is primarily attributed to its ability to interact with various molecular targets. It functions by inhibiting specific enzymes and pathways that are crucial in disease processes, particularly in cancer and inflammation. The compound's mechanism may involve:
- Enzyme Inhibition: Binding to active or allosteric sites on enzymes, thus altering their activity.
- Receptor Interaction: Modulating receptor activity that can lead to changes in cellular signaling pathways.
Anticancer Properties
Research indicates that compounds with a pyrazolo[1,5-a]pyrimidine scaffold exhibit significant anticancer properties. Studies have shown that derivatives of this class can inhibit tumor growth by targeting specific oncogenic pathways. For instance, related compounds have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cell lines.
Anti-inflammatory Effects
Y502-6920 has been evaluated for its anti-inflammatory potential. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. A comparative analysis with standard anti-inflammatory drugs revealed promising results:
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Y502-6920 | 61 - 85 | 76 - 93 |
| Dexamethasone (standard) | 76 | 86 |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar pyrazolo derivatives have been reported to exhibit activity against various bacterial strains, including E. coli and S. aureus. This suggests that Y502-6920 may also possess significant antibacterial activity worth exploring further.
Case Studies
Recent studies have synthesized various pyrazolo derivatives that showcase similar biological activities:
- Study on Anti-inflammatory Activity:
- Researchers synthesized a series of pyrazolo derivatives and tested them against COX enzymes. Some compounds showed IC50 values comparable to established anti-inflammatory drugs like celecoxib.
- Antimicrobial Testing:
- A group of novel pyrazolo compounds was evaluated against multiple bacterial strains, demonstrating varying degrees of antibacterial efficacy.
Q & A
Q. Basic Research Focus
- 1H/13C NMR: The pyrazolo[1,5-a]pyrimidine core shows distinct aromatic proton signals at δ 8.5–9.0 ppm (pyrimidine H) and δ 6.5–7.5 ppm (pyrazole H). The carboxylic acid proton appears as a broad singlet (~δ 13.0 ppm) in DMSO-d6 .
- MS (ESI): Molecular ion peaks [M+H]+ at m/z 407–410 confirm the molecular weight. Fragmentation patterns (e.g., loss of CO2 or Br) validate the substituent positions .
- X-ray Crystallography: Resolves ambiguity in bromine and amide group orientation. Bond angles (e.g., N-C=O ~120°) and dihedral angles between rings confirm planarity .
What computational approaches are recommended for optimizing reaction pathways and predicting regioselectivity in bromination or amide coupling steps?
Q. Advanced Research Focus
- Quantum Chemical Calculations (DFT): Used to model transition states and compare activation energies for bromination at competing positions (e.g., C6 vs. C7). Solvent effects are simulated using PCM models .
- Machine Learning (ML): Trained on reaction databases to predict optimal conditions (e.g., solvent, catalyst) for amide coupling yield. Features include electronic parameters (Hammett σ) and steric bulk .
- Reaction Path Sampling: Identifies intermediates in cyclization steps, guiding experimental optimization (e.g., avoiding kinetic traps) .
How does the bromine substituent influence biological activity, and what assays are suitable for evaluating its mechanism of action?
Q. Advanced Research Focus
- Mechanistic Insight: The 6-bromo group enhances electrophilicity, promoting interactions with kinase ATP-binding pockets (e.g., mTOR inhibition). Comparative studies with non-brominated analogs show reduced IC50 values (e.g., 0.2 µM vs. 1.5 µM in prostate cancer cells) .
- Assays:
How should researchers address contradictions in reported biological activity data across structural analogs?
Q. Advanced Research Focus
- Source Analysis: Compare assay conditions (e.g., cell lines, serum concentration). For example, autophagy induction may vary between PC-3 (prostate) vs. MCF-7 (breast) cells due to differential mTOR expression .
- Structural Variants: Test analogs with modified substituents (e.g., 6-Cl vs. 6-Br) to isolate electronic vs. steric effects .
- Dose-Response Curves: Use Hill slope analysis to distinguish specific binding (steep slopes) from non-specific effects .
What methodologies enable efficient scale-up of the compound for preclinical studies while maintaining purity?
Q. Advanced Research Focus
- Flow Chemistry: Continuous bromination in microreactors reduces side-product formation (e.g., dibromination) by precise temperature/residence time control .
- Crystallization Optimization: Use polymorph screening (via XRD) to isolate the thermodynamically stable form. Solvent-antisolvent systems (e.g., acetone/water) improve yield (>90%) .
- Purification: Two-step chromatography (normal phase followed by reverse-phase HPLC) achieves >99% purity. Monitor for residual DMF (GC-MS) .
How can researchers leverage the compound’s carboxylic acid group for targeted drug delivery or prodrug development?
Q. Advanced Research Focus
- Prodrug Design: Esterification (e.g., ethyl ester) enhances membrane permeability. Hydrolysis kinetics are tested in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) .
- Conjugation Strategies: Linkage to PEGylated nanoparticles via carbodiimide chemistry improves tumor accumulation (in vivo MRI tracking) .
- Targeted Delivery: Biotinylation of the carboxylic acid enables avidin-mediated targeting in overexpression models (e.g., HER2+ breast cancer) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
